An In-depth Technical Guide to 3-Buten-1-ol: Chemical Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 3-Buten-1-ol: Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Buten-1-ol, a homoallylic alcohol, is a versatile and valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive terminal alkene and a primary hydroxyl group, allows for a wide array of chemical transformations. This makes it a crucial intermediate in the synthesis of fine chemicals, pharmaceuticals, and other specialty materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 3-buten-1-ol, with a focus on its applications in research and drug development.
Chemical Structure and Identification
3-Buten-1-ol is a four-carbon unsaturated alcohol. Its structure is characterized by a vinyl group attached to an ethyl alcohol backbone.
A summary of key identifiers for 3-buten-1-ol is provided in the table below.
| Identifier | Value |
| IUPAC Name | but-3-en-1-ol[1][2] |
| CAS Number | 627-27-0[1][2] |
| Molecular Formula | C₄H₈O[1][2] |
| SMILES | C=CCCO[3] |
| InChI Key | ZSPTYLOMNJNZNG-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
3-Buten-1-ol is a clear, colorless liquid at room temperature. It is soluble in water and most organic solvents.[4] A compilation of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 72.11 g/mol | [2][5] |
| Density | 0.838 g/mL at 25 °C | [3] |
| Boiling Point | 112-114 °C | [3] |
| Melting Point | -31.44 °C (estimate) | [5] |
| Flash Point | 32.2 °C | [6] |
| Refractive Index | 1.421 at 20 °C | [3] |
Experimental Protocols
Synthesis of 3-Buten-1-ol
Several synthetic routes to 3-buten-1-ol have been established, each with its own advantages and considerations.
1. Selective Hydrogenation of 3-Butyn-1-ol
This method involves the partial reduction of the alkyne functionality of 3-butyn-1-ol to the corresponding alkene. Careful selection of the catalyst is crucial to prevent over-reduction to 1-butanol.
Experimental Protocol (Batch Hydrogenation):
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Reactor Preparation: In a 1-liter autoclave, charge 100 g of 3-butyn-1-ol, 400 mL of ethanol, and 2 g of Raney Nickel catalyst.
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Inerting: Seal the reactor and purge with nitrogen gas for 15 minutes to remove oxygen.
-
Heating and Hydrogenation: Heat the mixture to 50°C with stirring. Introduce hydrogen gas, maintaining a constant pressure of 1.0 MPa.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC). The reaction is considered complete when the concentration of 3-butyn-1-ol is less than 1%.
-
Work-up and Purification: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to fractional distillation to first remove the ethanol solvent, followed by purification of the 3-buten-1-ol product.[4]
2. Dehydration of 1,4-Butanediol
The selective dehydration of 1,4-butanediol over a suitable catalyst can yield 3-buten-1-ol.
Experimental Protocol (Vapor-Phase Dehydration):
-
Catalyst: Cerium oxide (CeO₂) or modified zirconium dioxide (ZrO₂) can be used as the catalyst.
-
Reaction Conditions: The reaction is typically carried out in the vapor phase at elevated temperatures (e.g., 325–375 °C for ZrO₂).
-
Product Isolation: The product stream is condensed and purified by distillation. The selectivity towards 3-buten-1-ol can be influenced by modifying the catalyst, for instance, with sodium hydroxide on ZrO₂.[7]
3. From 3,4-Epoxy-1-butene
3-Buten-1-ol can be synthesized from 3,4-epoxy-1-butene using a palladium-catalyzed reduction.
Experimental Protocol:
-
Catalyst System: A homogeneous catalyst solution is prepared by dissolving a palladium(0) compound, a tertiary phosphine, and a trialkylamine in tetrahydrofuran (THF).
-
Reaction: 3,4-Epoxy-1-butene and formic acid are added to the catalyst solution. The use of a high-boiling amine like tri-n-butylamine with formic acid can improve the homogeneity of the reaction mixture.
-
Purification: The product is isolated from the reaction mixture and purified, typically by distillation.
Purification of 3-Buten-1-ol
Fractional distillation is the primary method for purifying 3-buten-1-ol, especially to separate it from starting materials, byproducts, or solvents with close boiling points.
Experimental Protocol (Fractional Distillation):
-
Apparatus: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Procedure: Place the crude 3-buten-1-ol in the distillation flask with boiling chips or a magnetic stir bar. Heat the flask gently. The vapor will rise through the fractionating column, and multiple condensation-vaporization cycles will occur, enriching the vapor with the lower-boiling component.
-
Collection: Collect the fraction that distills at the boiling point of 3-buten-1-ol (112-114 °C at atmospheric pressure).
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of 3-buten-1-ol and to identify any impurities.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column is suitable.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate components with different volatilities.
-
Injection Mode: Split injection is commonly used.
-
Mass Spectrometer: Electron ionization (EI) is typically used for fragmentation and identification.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 3-buten-1-ol.
Sample Preparation and Analysis:
-
A small drop of the liquid sample can be placed between two KBr plates or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic peaks include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches of the alkene and alkane portions (around 3080 cm⁻¹ and 2850-2950 cm⁻¹, respectively), a C=C stretch (around 1640 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 3-buten-1-ol.
Typical ¹H NMR Data (in CDCl₃):
-
~5.8 ppm: Multiplet, 1H (vinyl CH)
-
~5.1 ppm: Multiplet, 2H (terminal vinyl CH₂)
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~3.7 ppm: Triplet, 2H (CH₂ adjacent to OH)
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~2.3 ppm: Quartet, 2H (allylic CH₂)
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Variable: Singlet, 1H (OH)
Reactivity and Applications in Drug Development
3-Buten-1-ol does not have a known direct role in biological signaling pathways. Its significance in drug development lies in its utility as a versatile synthetic intermediate. The dual functionality of the hydroxyl and vinyl groups allows for the construction of more complex molecules that may possess biological activity.
Key Reactions of 3-Buten-1-ol:
-
Alkylation: The hydroxyl group can be deprotonated and alkylated to form ethers.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.
-
Reactions of the Alkene: The double bond can undergo various addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation.
-
Hydrohydrazination: The alkene can be functionalized through manganese-catalyzed hydrohydrazination.
Examples in Pharmaceutical Synthesis:
3-Buten-1-ol and its derivatives are used in the synthesis of a variety of pharmaceutical agents, including anticancer, antiviral, and anti-proliferative drugs.[8] For instance, the homoallylic alcohol moiety is a structural feature in some natural products with biological activity.
Conclusion
3-Buten-1-ol is a fundamental and versatile chemical building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of its chemical properties, structure, and reactivity is essential for researchers and scientists in this field. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and characterization of this important intermediate. While not directly involved in biological signaling, its role as a precursor to complex, biologically active molecules underscores its importance in drug discovery and development.
References
- 1. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Mn, Fe, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]
